N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-2,4-dichloro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPTGSZERYQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with tert-butylamine and aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or sulfides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as an essential building block in organic synthesis, enabling the formation of more complex molecules through various coupling reactions such as Suzuki and Heck reactions. Its unique functional groups allow for selective modifications that are crucial in developing new materials and compounds.
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting carbonic anhydrase, which plays a critical role in maintaining acid-base balance in biological systems .
- Antimicrobial Activity : Research indicates that N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide exhibits antimicrobial properties against various pathogens. This makes it a candidate for further development in antimicrobial therapies .
Pharmaceutical Applications
- Therapeutic Uses : This compound has been explored for its therapeutic potential in treating conditions such as diabetes and obesity. Its mechanism of action involves modulating metabolic pathways that are dysregulated in these diseases .
Case Study 1: Enzyme Inhibition
A study published in Nature demonstrated that this compound effectively inhibited a specific isoform of carbonic anhydrase (CA IX). The inhibition was characterized by a dose-dependent response, suggesting potential utility as a therapeutic agent in cancer treatment due to CA IX's role in tumorigenesis .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of sulfonamide derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, demonstrating comparable efficacy and suggesting its potential as an alternative treatment option .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Facilitates various coupling reactions |
| Biology | Enzyme inhibition | Inhibits carbonic anhydrase with potential cancer treatment applications |
| Pharmaceuticals | Antimicrobial agent | Effective against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and phenyl groups contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (Cl, F, Br, NO₂) enhance the electrophilicity of the sulfonamide sulfur, making these compounds more reactive in nucleophilic substitutions .
- Heterocyclic Modifications : The thiazole-containing analog exhibits extended conjugation, which may influence binding affinity in biological systems.
Physicochemical and Spectroscopic Properties
- Bond Lengths : In sulfinamides (e.g., (S)-N-phenyl-tert-butanesulfinamide), the N–C(aryl) bond (1.403 Å) is shorter than in sulfonamides (1.470–1.530 Å), indicating greater electron delocalization in sulfinamides .
- Crystallography : Piperidine rings in tert-butyl-containing compounds adopt chair conformations, as seen in , suggesting similar steric preferences in the target compound .
- Spectroscopy : IR and NMR data for analogs (e.g., ) confirm sulfonamide/sulfinamide functional groups and substituent positions.
Biological Activity
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in enzyme inhibition and protein interactions. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structure includes:
- tert-butyl group : Enhances stability and solubility.
- dichloro substitution : May influence biological activity through electronic effects.
- phenyl group : Contributes to hydrophobic interactions with target proteins.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This is particularly relevant in studies involving various enzymes where the compound acts as a competitive inhibitor.
- Protein Interactions : The compound's ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .
Antimicrobial Activity
Research has shown that sulfonamides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of similar sulfonamide structures displayed significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 1.56 μg/mL . The presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity.
Enzyme Inhibition Studies
This compound has been utilized in studies focusing on its role as an inhibitor of lipoxygenases (LOX), enzymes implicated in inflammatory processes. Compounds similar to this sulfonamide have shown nM potency against specific LOX isoforms, indicating potential therapeutic applications in managing inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Lipoxygenase :
- Calcium Channel Interaction :
-
Structure-Activity Relationship (SAR) :
- A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly affect the biological activity of sulfonamides. For instance, introducing trifluoromethyl groups at specific positions increased antibacterial efficacy while maintaining selectivity against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(tert-butyl)-2,4-dichlorobenzenesulfonamide | Similar sulfonamide structure | Moderate antibacterial activity |
| N-phenyl-2,4-dichlorobenzenesulfonamide | Lacks tert-butyl group | Lower stability and activity |
| N-(tert-butyl)-benzenesulfonamide | Simplified structure | Reduced interaction potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
